AZ13705339

PAK1 inhibitor enzyme inhibition cancer

AZ13705339 is the definitive in vitro probe for PAK1 biology, engineered at AstraZeneca to overcome selectivity liabilities of earlier chemotypes. With a PAK1 IC50 of 0.33 nM, cellular pPAK1 IC50 of 59 nM, and >7500-fold selectivity over PAK4, it eliminates confounding off-target effects—clean against 117 of 125 kinases tested. This tool enables unambiguous target engagement (CETSA/NanoBRET) and synergistic lethality screens (e.g., with FGFR inhibitors). For medicinal chemistry teams benchmarking new inhibitors, AZ13705339 sets the selectivity standard.

Molecular Formula C33H36FN7O3S
Molecular Weight 629.7 g/mol
Cat. No. B15602458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ13705339
Molecular FormulaC33H36FN7O3S
Molecular Weight629.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38)
InChIKeyWPFLVPJXKWCRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ13705339 for PAK1-Driven Research: A High-Precision Bis-Anilino Pyrimidine Tool Compound


AZ13705339 is a bis-anilino pyrimidine small molecule developed as a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) . Originating from a kinase-focused subset screen and optimized through structure-based drug design at AstraZeneca, this compound was specifically engineered to overcome the kinase selectivity challenges that have plagued earlier PAK1 chemotypes . With a reported PAK1 IC50 of 0.33 nM and a cellular pPAK1 IC50 of 59 nM in MCF10A cells, AZ13705339 serves as an in vitro probe compound for dissecting PAK1-specific biology in oncology .

Why Pan-PAK or Less Selective PAK1 Inhibitors Cannot Replace AZ13705339


The PAK family comprises two subgroups with distinct biological functions; group I PAKs (PAK1-3) are implicated in cancer progression, while group II PAKs (PAK4-6) mediate different signaling cascades . Many clinically evaluated PAK inhibitors, such as PF-3758309, exhibit pan-PAK activity with PAK4 IC50 values of 1.3 nM, obscuring the contribution of PAK1 alone to efficacy and toxicity . Without high kinase selectivity, it becomes impossible to deconvolve PAK1-specific pharmacology from off-target effects on Src, KDR, FGFR1, or other kinases . AZ13705339 was purpose-built to address this gap: its >7500-fold selectivity window over PAK4 and clean profile against 117 of 125 kinases tested ensures that experimental outcomes can be confidently attributed to PAK1 inhibition .

Quantitative Differentiation Claims for AZ13705339 Against Closest Comparators


Sub-Nanomolar PAK1 Potency Surpasses Lead Series and External Benchmarks

AZ13705339 exhibits a PAK1 IC50 of 0.33 nM, representing a 303-fold improvement over the initial screening hit compound 1 (IC50 = 100 nM) in the same biochemical assay . It also surpasses the external benchmark FRAX-597 (PAK1 IC50 = 2.8 nM) by 8.5-fold . When compared to the clinical candidate PF-3758309 (PAK1 IC50 = 13.7 nM in cross-study comparison), AZ13705339 is 41-fold more potent .

PAK1 inhibitor enzyme inhibition cancer

Exceptional Selectivity Over PAK4 Enables Group I-Specific PAK Inhibition

AZ13705339 displays PAK4 IC50 of 2.6 μM, resulting in >7500-fold selectivity for PAK1 over PAK4 . In stark contrast, the pan-PAK inhibitor PF-3758309 exhibits a PAK4 IC50 of 1.3 nM, making it a dual PAK1/PAK4 inhibitor at relevant concentrations . Even the in vivo optimized analog AZ13711265 achieves only 90-fold selectivity over PAK4, sacrificing >80-fold in the selectivity window for improved pharmacokinetics .

kinase selectivity PAK4 off-target

Cellular Target Engagement: 59 nM pPAK1 Inhibition in MCF10A Cells

In MCF10A cells, AZ13705339 inhibited phosphorylated PAK1 (pPAK1) with an IC50 of 59 nM . This represents a 52-fold improvement over compound 1 (pPAK1 IC50 = 3.1 μM) and a moderate improvement over FRAX-597 (pPAK1 IC50 = 88 nM) . The close alignment between biochemical PAK1 IC50 (0.33 nM) and cellular pPAK1 IC50 (59 nM) confirms effective cellular target engagement with minimal ATP-shift penalty .

cellular potency pPAK1 MCF10A

Broad Kinase Selectivity: Only 8 Off-Targets Hit at 303-Fold Excess Over PAK1 IC50

When screened at 100 nM (303-fold above its PAK1 IC50) against a panel of 125 kinases at Millipore, AZ13705339 elicited >80% inhibition of only 8 kinases . These included PAK1, PAK2, and six Src-family kinases (Lyn, Fyn, Src, Lck, Yes, PKCtheta) . This profile is dramatically cleaner than typical pan-PAK inhibitors, which potently engage 20-30 kinases at pharmacologically relevant concentrations .

kinase profiling selectivity panel off-target risk

High-Affinity Binding (Kd 0.28 nM) Confirms Reversible On-Target Engagement

In a binding assay at DiscoveRx, AZ13705339 exhibited a Kd of 0.28 nM for PAK1 and 0.32 nM for PAK2 . The nearly identical binding affinity for PAK2 confirms that the enzymatic selectivity (~18-fold in IC50) arises from differential ATP KM values (71 μM for PAK2 vs. 17 μM for PAK1) rather than binding preference . Comparable high-affinity Kd values for other selective PAK1 inhibitors are not widely reported.

binding affinity Kd DiscoveRx

Distinct Utility Profile vs. In Vivo Analog AZ13711265: Selectivity vs. Pharmacokinetics

AZ13705339 was designated an in vitro probe due to its high selectivity (e.g., >7500-fold over PAK4), whereas the lower-lipophilicity analog AZ13711265 (logD7.4 = 2.3 vs. 3.8) was developed as an in vivo probe with oral exposure in mouse . AZ13705339 shows 14-fold selectivity over Src, while AZ13711265 achieves 880-fold Src selectivity but sacrifices PAK4 selectivity (90-fold) . The choice between these analogs depends on whether the experiment requires maximal kinase selectivity or oral bioavailability: AZ13705339 is the superior compound for in vitro mechanistic dissection, while AZ13711265 is appropriate for in vivo pharmacology .

in vitro probe in vivo probe PK comparison

Recommended Deployment Scenarios for AZ13705339


Mechanistic Dissection of PAK1-Specific Signaling in Group I PAK-Driven Cancers

For oncology researchers investigating tumors with PAK1 amplification or overexpression (e.g., certain breast, ovarian, and squamous cell carcinomas), AZ13705339 at 10-100 nM achieves >90% target engagement without confounding PAK4 inhibition. A recent RESTRICT-seq screen identified PAK1 as a synthetic-lethal dependency in FGFR-driven cutaneous squamous cell carcinoma, and AZ13705339 exhibited synergistic lethality with AZD4547 in both mouse MR041718 and human A431 cell lines . Its kinase selectivity ensures that observed phenotypes can be attributed to PAK1 rather than Src or KDR.

Kinase Selectivity Reference Standard for PAK1 Chemical Probe Qualification

With ATP-competitive inhibition, a defined co-crystal structure (PDB 5KBQ), and a comprehensive selectivity profile against 125 kinases, AZ13705339 serves as a gold-standard in vitro probe for validating new PAK1 inhibitor chemotypes . Medicinal chemistry teams can benchmark their lead compounds against AZ13705339's 0.33 nM IC50 and >7500-fold PAK4 selectivity to assess competitive positioning .

Combination Screening to Identify PAK1-Mediated Drug Synergies

AZ13705339's clean off-target profile makes it ideal for combinatorial drug screens where confounding kinase activities must be minimized. As demonstrated in the RESTRICT-seq study, it effectively revealed synergistic lethality with FGFR inhibition (AZD4547), an interaction that would be difficult to deconvolve with a pan-PAK inhibitor . Procurement of this tool enables discovery of PAK1-specific combination partners in high-throughput synergism experiments.

Binding-Dependent Target Engagement Assays (CETSA, NanoBRET)

The validated Kd of 0.28 nM against PAK1 supports the use of AZ13705339 in cellular target engagement assays . Its high selectivity ensures that observed stabilization or competition signals in CETSA or NanoBRET experiments specifically reflect PAK1 binding rather than engagement of related kinases, increasing assay specificity and interpretability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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